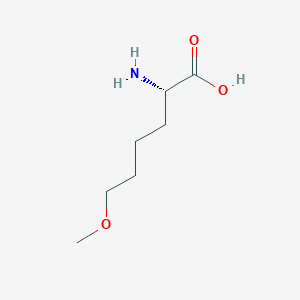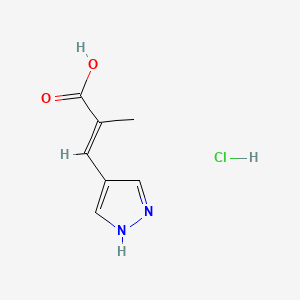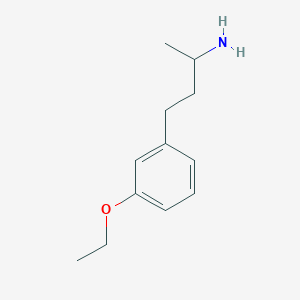
4-(3-Ethoxyphenyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyphenyl)butan-2-amine is an organic compound with the molecular formula C12H19NO. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound features an ethoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane to form 3-ethoxyphenyl-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Final Product: The resulting amine is then subjected to reductive amination with butanone to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reducing agents and reaction conditions is optimized for yield and purity. Catalytic hydrogenation is often preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Ethoxyphenyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(3-Ethoxyphenyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-(3-Ethoxyphenyl)butan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of monoamine neurotransmitters such as dopamine and serotonin.
類似化合物との比較
Similar Compounds
4-(3-Methoxyphenyl)butan-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-Hydroxyphenyl)butan-2-amine: Contains a hydroxy group on the phenyl ring.
4-(3-Chlorophenyl)butan-2-amine: Features a chlorine atom on the phenyl ring.
Uniqueness
4-(3-Ethoxyphenyl)butan-2-amine is unique due to the presence of the ethoxy group, which can influence its lipophilicity and reactivity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
4-(3-ethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10H,3,7-8,13H2,1-2H3 |
InChIキー |
ZZDNYVWZFFPPIU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)CCC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
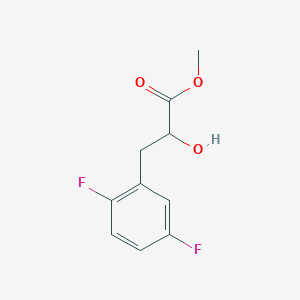
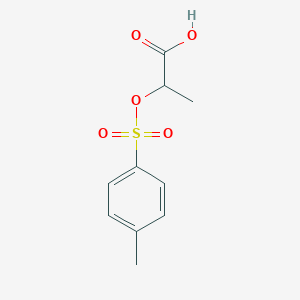
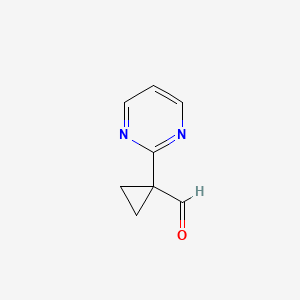
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)
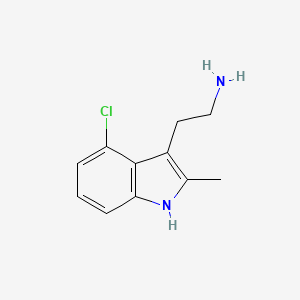
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)

